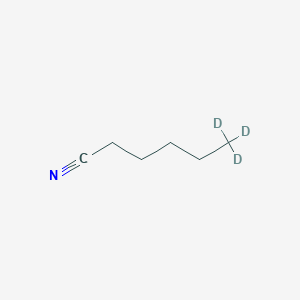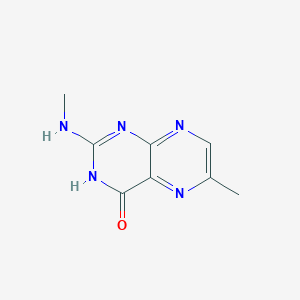
6-Methyl-2-(methylamino)pteridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(methylamino)pteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(methylamino)pteridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with methyl isocyanate, followed by methylation using methyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where various nucleophiles can replace the methylamino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with different functional groups.
科学的研究の応用
6-Methyl-2-(methylamino)pteridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 6-Methyl-2-(methylamino)pteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.
類似化合物との比較
6-Methylpterin: Lacks the methylamino group but shares the pteridine core structure.
2-Aminopterin: Contains an amino group instead of a methylamino group.
4-Hydroxy-6-methylpteridine: Similar structure with a hydroxyl group at the 4-position.
Uniqueness: 6-Methyl-2-(methylamino)pteridin-4(1H)-one is unique due to the presence of both a methyl group and a methylamino group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
64882-33-3 |
|---|---|
分子式 |
C8H9N5O |
分子量 |
191.19 g/mol |
IUPAC名 |
6-methyl-2-(methylamino)-3H-pteridin-4-one |
InChI |
InChI=1S/C8H9N5O/c1-4-3-10-6-5(11-4)7(14)13-8(9-2)12-6/h3H,1-2H3,(H2,9,10,12,13,14) |
InChIキー |
YPYSLOUNYSPBOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=N1)C(=O)NC(=N2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


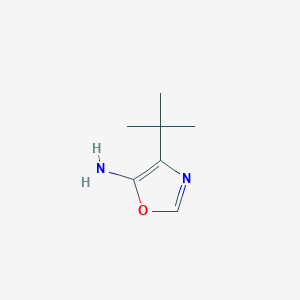
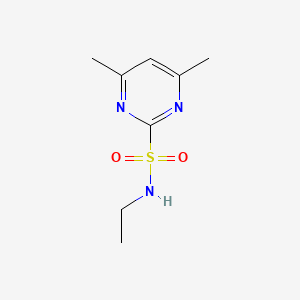
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)

![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)

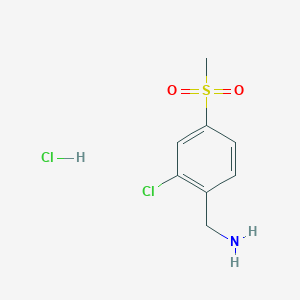
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)

![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)


